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A detailed examination of the clinical efficacy, safety profiles, and mechanisms of action of
Cadisegliatin versus other notable glucokinase activators for researchers, scientists, and drug
development professionals.

Glucokinase activators (GKASs) represent a promising class of oral hypoglycemic agents for the
management of diabetes mellitus. By allosterically activating the glucokinase (GK) enzyme, a
key regulator of glucose homeostasis, these agents enhance glucose-stimulated insulin
secretion from pancreatic -cells and increase glucose uptake and glycogen synthesis in the
liver. This guide provides a comprehensive comparison of the clinical efficacy and safety of
Cadisegliatin (TTP399), a liver-selective GKA, with other prominent GKAs, including the dual-
acting activator Dorzagliatin and several discontinued candidates.

Comparative Efficacy of Glucokinase Activators

The therapeutic effects of Cadisegliatin and other GKAs have been evaluated in numerous
clinical trials. The following tables summarize the key efficacy data from these studies, focusing
on reductions in glycated hemoglobin (HbAlc), fasting plasma glucose (FPG), and 2-hour
postprandial glucose (2h-PPG).

Cadisegliatin (TTP399) Efficacy Data

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b8750108?utm_src=pdf-interest
https://www.benchchem.com/product/b8750108?utm_src=pdf-body
https://www.benchchem.com/product/b8750108?utm_src=pdf-body
https://www.benchchem.com/product/b8750108?utm_src=pdf-body
https://www.benchchem.com/product/b8750108?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8750108?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative
Check Availability & Pricing

. Change Change Change
. Patient . . .
Trial . Treatmen . in HbAlc in FPG in 2h-PPG
Populatio Duration
Name from from from
n
Baseline Baseline Baseline
Statistically
Phase 2 Type 2 800 mg o Not Not
i ) 6 months significant
(T2DM) Diabetes once daily ] Reported Reported
reduction
o Improved
Type 1 Statistically )
N . o fasting
Simplici-T1  Diabetes 800 mg significant Not
) ) 12 weeks ) plasma
(TADM)[1] (adjunct to once daily improveme Reported
} ] glucose
insulin) nt
levels
. Change Change Change
. Patient . . .
Trial . Treatmen . in HbAlc in FPG in 2h-PPG
Populatio Duration
Name from from from
n
Baseline Baseline Baseline
SEED
Drug-naive
(Monothera 75 mg Not -2.83
Type 2 ) ) 24 weeks -1.07%
PY)[21[31[4] i twice daily Reported mmol/L
Diabetes
[5]
Type 2
DAWN Yp
Diabetes 75 mg -5.45
(Add-on to _ , 24 weeks -1.02% Reduced
) on twice daily mmol/L
Metformin) )
Metformin

Efficacy Data of Other Glucokinase Activators
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Comparative Safety and Tolerability

The safety profiles of GKAs are a critical consideration in their clinical development, with a
particular focus on the risk of hypoglycemia and effects on lipid metabolism.

Cadisegliatin (TTP399) Safety Profile

Cadisegliatin has demonstrated a favorable safety profile with a low incidence of
hypoglycemia. In the Simplici-T1 study involving patients with type 1 diabetes, Cadisegliatin
treatment was associated with a 40% reduction in hypoglycemic episodes compared to
placebo and did not increase the risk of ketoacidosis.

Dorzagliatin Safety Profile

Dorzagliatin has been shown to be well-tolerated with a low risk of hypoglycemia. In the SEED
and DAWN trials, fewer than 1% of patients experienced clinically significant hypoglycemia,
and no severe hypoglycemic events were reported.

Safety Profile of Other Glucokinase Activators

Earlier generation GKAs faced challenges regarding their safety profiles. MK-0941 was
associated with an increased incidence of hypoglycemia and elevations in triglycerides and
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blood pressure. The development of ARRY-403 was discontinued, with one of the concerns
being elevated serum triglyceride levels.

Mechanisms of Action and Signaling Pathways

The differential efficacy and safety profiles of GKAs can be attributed to their distinct
mechanisms of action, particularly their tissue selectivity.

Cadisegliatin: A Liver-Selective Glucokinase Activator

Cadisegliatin is a hepatoselective GKA, primarily acting on the glucokinase in the liver. This
selectivity is thought to contribute to its lower risk of hypoglycemia, as it does not directly
stimulate insulin secretion from the pancreas in a glucose-independent manner.
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Cadisegliatin's liver-selective activation of glucokinase.

Dorzagliatin: A Dual-Acting Glucokinase Activator

Dorzagliatin is a dual-acting GKA, targeting glucokinase in both the liver and the pancreas. This
dual action leads to both enhanced hepatic glucose uptake and glucose-stimulated insulin
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secretion from pancreatic p-cells.
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Dorzagliatin's dual action on pancreas and liver.

Experimental Protocols

The clinical trials cited in this guide employed rigorous methodologies to assess the efficacy
and safety of the respective glucokinase activators.

Simplici-T1 Trial (Cadisegliatin)

The Simplici-T1 study was a Phase 1b/2 adaptive, randomized, double-blind, placebo-
controlled trial. It enrolled adults with type 1 diabetes who were using continuous glucose
monitors. Participants were randomly assigned to receive either 800 mg of Cadisegliatin or a
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placebo once daily for 12 weeks, in addition to their insulin therapy. The primary endpoint was
the change in HbAlc from baseline to week 12.
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Workflow of the Simplici-T1 clinical trial.

SEED and DAWN Trials (Dorzagliatin)

The SEED (monotherapy) and DAWN (add-on to metformin) trials were Phase Ill, randomized,
double-blind, placebo-controlled studies. The SEED trial enrolled drug-naive patients with type
2 diabetes, while the DAWN trial included patients inadequately controlled on metformin. In
both trials, patients were randomized to receive either 75 mg of Dorzagliatin twice daily or a
placebo for 24 weeks. The primary efficacy endpoint for both studies was the change in HbAlc
from baseline to week 24.

Conclusion

Cadisegliatin and Dorzagliatin have emerged as promising next-generation glucokinase
activators with improved efficacy and safety profiles compared to earlier candidates.
Cadisegliatin's liver-selective mechanism offers the potential for effective glucose lowering
with a minimal risk of hypoglycemia, making it a particularly interesting candidate for both type
1 and type 2 diabetes. Dorzagliatin's dual action on the liver and pancreas provides robust
glycemic control in patients with type 2 diabetes. The distinct mechanisms of action of these
compounds underscore the potential for tailored therapeutic approaches based on the specific
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needs of different patient populations. Further long-term studies will be crucial to fully elucidate
the durability of their effects and their impact on diabetes-related complications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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